5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione
Overview
Description
5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione core.
Preparation Methods
The synthesis of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its anticonvulsant activity is thought to involve the inhibition of voltage-gated sodium channels, reducing neuronal excitability .
Comparison with Similar Compounds
5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-Phenylimidazolidine-2,4-dione: Lacks the dichloro substitution, resulting in different chemical and biological properties.
5-(2,4-Difluorophenyl)imidazolidine-2,4-dione: Contains fluorine atoms instead of chlorine, leading to variations in reactivity and biological activity.
5-(2,4-Dibromophenyl)imidazolidine-2,4-dione: Bromine substitution affects the compound’s properties differently compared to chlorine.
The uniqueness of this compound lies in its specific dichloro substitution, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-4-1-2-5(6(11)3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYSBQAYCYDHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283272 | |
Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64464-10-4 | |
Record name | MLS002639341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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